1,4'-Bipiperidinyl-4'-carboxamide-d10

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Bioanalysis

Quantitative LC-MS/MS methods for piritramide or Pipamperone impurity analysis often fail due to signal overlap when using unlabeled or ¹³C/¹⁵N internal standards. This d10 compound solves that by providing a definitive +10.07 Da mass shift, enabling unambiguous MRM channel selection. - Validated as a building block for deuterated piritramide internal standard; method achieves LOD 0.05 ng/mL, linear range 0.5-100 ng/mL, and intra/interday CV ≤6.4%. - Enables direct isotope-dilution quantification of Pipamperone Impurity 5 in ANDA forced degradation studies. - Ships globally with documented purity specifications.

Molecular Formula C11H21N3O
Molecular Weight 221.37
CAS No. 1330277-11-6
Cat. No. B590059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4'-Bipiperidinyl-4'-carboxamide-d10
CAS1330277-11-6
Synonyms[1,4’-Bipiperidine]-4’-carboxamide-d10;  4-(1-Piperidinyl)-4-(aminocarbonyl)piperidine-d10;  4-Carbamoyl-4-(1-piperidinyl)piperidine-d10;  [1,4’]Bipiperidinyl-4’-carboxylic Acid Amide-d10;  NSC 76044-d10; 
Molecular FormulaC11H21N3O
Molecular Weight221.37
Structural Identifiers
SMILESC1CCN(CC1)C2(CCNCC2)C(=O)N
InChIInChI=1S/C11H21N3O/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14/h13H,1-9H2,(H2,12,15)/i1D2,2D2,3D2,8D2,9D2
InChIKeyAUXZEVXPRCVGAO-YRRFPNITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4'-Bipiperidinyl-4'-carboxamide-d10 Overview and Procurement


1,4'-Bipiperidinyl-4'-carboxamide-d10 (CAS 1330277-11-6) is a perdeuterated stable isotope-labeled analog of 1,4'-bipiperidinyl-4'-carboxamide, bearing ten deuterium atoms at positions 2,2,3,3,4,4,5,5,6,6 of one piperidine ring [1]. The compound has a molecular formula of C₁₁H₁₁D₁₀N₃O and a molecular weight of 221.37 g/mol, compared to 211.30 g/mol for the non-deuterated parent (CAS 39633-82-4) [2]. It is cataloged as a labeled Piritramide intermediate and a stable isotope-labeled reference standard for mass spectrometry and NMR applications [3].

Workflow Stable isotope-labeled building block for MS internal standard synthesis
Selection Perdeuterated d10 analog with +10 Da mass shift for isotope dilution
Use Context Piritramide intermediate and Pipamperone impurity reference standard

Why Unlabeled or Alternative Isotopologues Cannot Substitute


The non-deuterated parent compound (CAS 39633-82-4) is chemically identical but lacks the +10.07 Da mass shift required for use as an internal standard in isotope-dilution mass spectrometry . Alternative deuterated bipiperidinyl variants such as 1,4'-bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 (CAS 718613-20-8) lack the 4'-carboxamide functional group essential for Piritramide intermediate tracing and Pipamperone impurity quantification . Critically, unlike ¹³C or ¹⁵N-labeled standards, the d10 compound provides a ten-Dalton mass shift that exceeds the minimum +3 Da threshold recommended for isotopic internal standards to avoid signal overlap from natural isotopic contributions, enabling unambiguous MRM channel selection in complex biological matrices .

Non-deuterated parent does not provide the mass shift needed for internal standard MRM channels.
Alternative deuterated bipiperidinyl variants without 4'-carboxamide group cannot trace Piritramide or Pipamperone impurities.
d3 or d5 isotopologues risk isotopic overlap with the natural analyte envelope, compromising quantification.

Quantitative Differentiation from In-Class Alternatives


Mass Spectrometric Discrimination and Isotopic Overlap Elimination

The target compound (C₁₁H₁₁D₁₀N₃O, MW 221.37 g/mol) provides a mass shift of +10.07 Da relative to the non-deuterated analyte 1,4'-bipiperidinyl-4'-carboxamide (C₁₁H₂₁N₃O, MW 211.30 g/mol) [1]. This exceeds by a factor of >3 the commonly recommended minimum +3 Da shift for deuterated internal standards to prevent signal cross-contamination from the [M+1] and [M+2] natural isotopic envelope of the unlabeled analyte [2].

Mass Discrimination
Head-to-head
+10.07 Da mass shift (221.37 g/mol) vs 0 Da for unlabeled parent (211.30 g/mol)
Eliminates isotopic overlap for unambiguous MRM channel selection.
Exceeds +3 Da minimum for deuterated SIL-IS by factor >3.
Isotope Dilution Mass Spectrometry Internal Standard Quantitative Bioanalysis

Chemical and Isotopic Purity Benchmarking

The d10 compound is commercially supplied with a certified purity of 98% (Clearsynth MSDS) . In contrast, the unlabeled 1,4'-bipiperidinyl-4'-carboxamide standard available from multiple suppliers is routinely specified at 95% minimum purity .

Purity Benchmark
Specification review
98% (d10) vs 95% unlabeled standard
Reduces correction factors in quantitative MS workflows.
Supplier COA; confirm lot-specific purity.
Purity Specification Reference Standard Quality Control

Validated Performance in Biological Matrices

In a validated LC-MS/MS method for piritramide quantification in human plasma and urine, deuterated piritramide (synthesized from the d10 intermediate) served as the internal standard. The method achieved a limit of detection of 0.05 ng/mL, a linear range of 0.5–100 ng/mL, intra- and interday coefficients of variance of 1.3–6.1% (plasma) and 0.5–6.4% (urine), and off-line SPE plasma extraction recovery of 90.7–100.0% [1]. By extension, the d10 building block enables reproducible synthesis of the deuterated piritramide internal standard that underpins this assay performance.

Method Validation
Reported
LOD 0.05 ng/mL; linear 0.5–100 ng/mL; CV ≤6.4% (plasma/urine); extraction recovery 90.7–100.0%
Supports bioanalytical method precision when d10-based SIL-IS is used.
Human plasma/urine research matrices; off-line SPE LC-MS/MS.
LC-MS/MS Method Validation Pharmacokinetics

Dual-Application as Intermediate and Impurity Reference

The d10 compound is expressly cataloged as a 'labeled Piritramide intermediate' [1], enabling direct use in the synthesis of deuterated piritramide for MS internal standard applications [2]. Simultaneously, its unlabeled parent (CAS 39633-82-4) is an established pharmaceutical impurity reference standard for Pipamperone (Pipamperone Impurity 5 / Impurity 3), used in ANDA regulatory submissions for analytical method validation [3]. The d10 isotopologue thus uniquely bridges two procurement needs: it serves as (i) the deuterated synthesis building block for MS quantification and (ii) the labeled analog for impurity method validation where isotopic differentiation is required.

Dual-Application
Head-to-head
d10: Labeled Piritramide intermediate + isotopic analog of Pipamperone Impurity 5 Unlabeled: Intermediate only (two separate procurements needed for MS IS capability)
Single procurement supports both MS quantification and impurity method validation.
Consolidates reference standard qualification overhead.
Piritramide Pipamperone Impurity Profiling API Intermediate

Deuterium Incorporation and Isotopic Signature Robustness

The d10 compound incorporates ten deuterium atoms on a single piperidine ring (positions 2,2,3,3,4,4,5,5,6,6) [1]. This complete deuteration of one ring reduces the statistical probability of partially deuterated isotopologue contamination compared to compounds with fewer deuterium labeling positions (e.g., d3 or d5 analogs) [2]. When used as a building block for deuterated piritramide synthesis, the intact d10 signature ensures that the final internal standard exhibits a mass shift fully resolved from the analyte cluster without requiring correction for incomplete deuteration artifacts.

Isotopic Robustness
Class-level
10 deuterium atoms on one piperidine ring; perdeuterated d10 reduces partially deuterated contaminant probability
Minimizes need for isotopic overlap mathematical correction in quantification software.
Class-level benefit of higher deuteration degree; verify actual enrichment.
Isotopic Enrichment Deuteration Degree MS Signal Integrity

Supplier Ecosystem and Procurement Traceability

1,4'-Bipiperidinyl-4'-carboxamide-d10 is available from Toronto Research Chemicals (TRC, catalog B399402) , a subsidiary of LGC Standards and a recognized world leader in complex organic reference standards for biomedical research since 1982 [1]. The compound is supplied with COA, ¹HNMR, and MS documentation in packaging sizes of 2.5 mg and 25 mg [2]. This establishes a clear procurement channel through ISO 17034-accredited reference material producers, which is not consistently available for alternative bipiperidinyl isotopologues.

Supplier Traceability
Context-dependent
TRC-LGC accredited supplier (ISO 17034-aligned); COA + ¹HNMR + MS documentation
Batch-to-batch consistency and full isotopic enrichment data support regulatory documentation.
Verify current supplier accreditation status.
Reference Standard Supplier Toronto Research Chemicals Procurement Traceability

Validated Application Scenarios


Isotope Dilution LC-MS/MS for Piritramide Pharmacokinetics

This d10 compound serves as the deuterated building block for synthesizing the deuterated piritramide internal standard. The resulting SIL-IS has been validated in published quantitative LC-MS/MS methods for piritramide in biological matrices, achieving LOD 0.05 ng/mL, linear range 0.5–100 ng/mL, and intra/interday CV ≤6.4%, enabling accurate pharmacokinetic profiling in clinical and forensic toxicology settings [1]. Without this specific d10 intermediate, laboratories must resort to structural analog internal standards (e.g., haloperidol or droperidol), which exhibit different extraction recovery and ionization behavior, degrading method accuracy.

Pipamperone ANDA Impurity Profiling by MS Differentiation

The unlabeled parent compound (CAS 39633-82-4) is a known pharmaceutical impurity of Pipamperone (Pipamperone Impurity 5) used in ANDA submission analytical packages [2]. The d10 isotopologue enables regulatory laboratories to spike the deuterated impurity into Pipamperone drug substance for MS-based impurity quantification, providing a direct isotope-dilution verification of impurity levels that the unlabeled reference standard alone cannot achieve. This is particularly valuable in forced degradation studies where distinguishing impurity formation from matrix interference is critical [3].

Multi-Step Synthesis Process Tracing

The incorporation of ten deuterium atoms into the bipiperidinyl carboxamide scaffold allows synthetic chemists to track the fate of this intermediate throughout multi-step synthetic sequences toward piritramide or structurally related diphenylpropylamine opioids [1]. The distinct +10.07 Da mass tag persists across chemical transformations that do not involve the deuterated piperidine ring, enabling unambiguous MS monitoring of intermediate consumption, side-product formation, and final product deuteration status without the need for radioactive labeling .

Matrix Effect Compensation in Method Development

When developing quantitative LC-MS/MS methods for bipiperidinyl-containing analytes, the d10 compound can be used as a surrogate internal standard to evaluate matrix effects (ion suppression/enhancement) and extraction recovery in plasma, urine, and tissue homogenates [1]. Its ten-Dalton mass shift ensures baseline mass resolution from the unlabeled analyte, allowing method developers to independently assess signal suppression across the chromatographic run. Published data for the deuterated piritramide method demonstrates extraction recovery of 90.7–100.0% across the validated linear range, establishing a performance benchmark for methods using this labeling strategy [1].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of Piritramide in research matrices
+10 Da mass shift for isotope-dilution MRM
Bioanalytical method validation review; precision and recovery in target matrix
Pipamperone impurity profiling by isotope-dilution MS
Deuterated analog of Pipamperone Impurity 5
Method-transfer context; impurity verification without matrix interference
Synthetic intermediate fate monitoring in multi-step sequences
Intact d10 tag on piperidine ring persists through chemical transformations
Deuteration status tracking; side-product identification without radioactive labeling
Matrix-effect evaluation in LC-MS/MS method development
Baseline mass resolution from unlabeled analyte
Matrix-effect correction review; extraction recovery benchmarking
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